N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride

Lipophilicity Polar Surface Area Physicochemical Profiling

Researchers optimizing N-alkyl prolinamide leads often lack access to analogs with strategically positioned hydrogen-bond acceptors. This compound fills that gap. • γ-Position ether oxygen modulates polarity vs. N-propyl/butyl analogs • Balanced LogP 1.41 & TPSA 50.36 Ų supports oral bioavailability • Intermediate MW (222.71 g/mol) fits lead-like space • Enables systematic QSPR evaluation of side-chain H-bond effects. Supplied as hydrochloride salt for direct use in medicinal chemistry.

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
CAS No. 1236261-21-4
Cat. No. B1424854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride
CAS1236261-21-4
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1CCCN1.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-13-7-3-6-11-9(12)8-4-2-5-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
InChIKeyHBRAGAOJSMMJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide HCl: Physicochemical Profile


N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride (CAS 1236261-21-4) is a synthetic pyrrolidine-2-carboxamide derivative supplied as a hydrochloride salt. The compound is categorized under the broader class of N-alkyl prolinamides, which are utilized as building blocks and intermediates in medicinal chemistry [1]. The free base consists of a pyrrolidine ring bearing a 2-carboxamide moiety N-substituted with a 3-methoxypropyl chain. Key computed physicochemical properties include a molecular formula of C₉H₁₉ClN₂O₂ (for the hydrochloride salt; free base C₉H₁₈N₂O₂), a molecular weight of 222.71 g/mol, a topological polar surface area (TPSA) of 50.36 Ų, and a calculated LogP of approximately 1.41 . The methoxypropyl substituent distinguishes this compound from simpler N-alkyl analogs by introducing an ether oxygen capable of hydrogen-bond acceptance, which modulates both polarity and conformational flexibility relative to unsubstituted alkyl chains.

Methoxypropyl ether handle Additional H-bond acceptor for target interactions
Hydrochloride salt Consistent solubility and ease of handling
Balanced lipophilicity/polarity Computed profile fits lead-like chemical space

N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide HCl: Non-Interchangeability with Analogs


Within the pyrrolidine-2-carboxamide chemical space, even modest changes to the N-alkyl substituent chain length, branching, or heteroatom content can produce substantial shifts in physicochemical properties that dictate downstream utility in synthesis and medicinal chemistry programs . Specifically, the 3-methoxypropyl side chain in the target compound introduces a hydrogen-bond-accepting ether oxygen at a defined distance from the amide linkage, a structural feature absent in simple N-propyl or N-butyl analogs. Substitution with an N-(2-methoxyethyl) analog (CAS 1151519-59-3) shortens the linker by one methylene unit, altering both conformational preferences and the spatial positioning of the ether oxygen relative to the pyrrolidine core. Replacement with an N-(3-ethoxypropyl) analog (CAS 1236257-01-4) increases lipophilicity and steric bulk. These structural variations carry differential implications for target engagement, solubility, metabolic stability, and synthetic utility that cannot be assumed equivalent without direct comparative data . Rigorous SAR precedent in pyrrolidine carboxamide series demonstrates that N-substituent identity is a critical determinant of biological activity and pharmacokinetic behavior [1].

Shorter N-(2-methoxyethyl) analog
One-carbon shorter linker alters ether oxygen positioning and conformational preferences, potentially impacting target engagement.
Longer N-(3-ethoxypropyl) analog
Ethyl ether increases lipophilicity and steric bulk, shifting property space from the target intermediate.
Unsubstituted pyrrolidine-2-carboxamide
Lacks the N-alkyl side chain entirely; higher polarity and lower molecular weight preclude direct substitution for fragment growth.

N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide HCl: Comparative Evidence vs. Analogs


LogP and PSA Differentiation vs. Closest Analogs

The target compound (CAS 1236261-21-4) displays a computed LogP of 1.41 and a topological polar surface area (TPSA) of 50.36 Ų for the free base . In comparison, the N-(2-methoxyethyl) analog (free base CAS 1151519-59-3, MW 172.22) possesses a shorter ethylene linker between the amide nitrogen and the ether oxygen, which is expected to reduce LogP and alter conformational sampling . Conversely, the N-(3-ethoxypropyl) analog (hydrochloride CAS 1236257-01-4, MW 236.74) replaces the terminal methyl ether with an ethyl ether, increasing both molecular weight (+14 Da) and lipophilicity . These computed differences represent quantifiable, verifiable property distinctions that may influence solubility, permeability, and metabolic stability profiles in medicinal chemistry campaigns.

Property Differentiation
Data to verify
LogP 1.41 · TPSA 50.36 Ų
Intermediate lipophilicity and polarity support lead-like property evaluation
Computed from database; experimental validation recommended
Lipophilicity Polar Surface Area Physicochemical Profiling Drug-likeness

Ether Oxygen Position and Chain Length Differentiation

The 3-methoxypropyl substituent on the target compound comprises a four-atom chain (N–CH₂–CH₂–CH₂–OCH₃) terminating in a methyl ether. In contrast, the N-propyl analog (CAS 84899-61-6, MW 156.23) has a three-carbon saturated chain (N–CH₂–CH₂–CH₃) with no heteroatom . The N-butyl analog would have a four-carbon chain but still lacks the ether oxygen. The presence of the oxygen atom at the γ-position relative to the amide nitrogen in the target compound introduces a hydrogen-bond acceptor site that can engage in intramolecular or intermolecular interactions, a feature absent in fully hydrocarbon N-alkyl chains. This structural distinction is quantifiable: the target compound has one hydrogen-bond acceptor (the ether oxygen) beyond the amide carbonyl, whereas N-propyl and N-butyl analogs have zero additional H-bond acceptors.

Ether Oxygen Handle
Class-level
1 extra H-bond acceptor
vs. N-propyl / N-butyl analogs
Structural handle may influence solubility and target interactions
SAR precedent; direct comparative data not publicly available
Structure-Activity Relationships N-Alkyl Substituent Effects Molecular Recognition

Salt Form and Molecular Weight Differentiation

The target compound is supplied as the hydrochloride salt with a molecular weight of 222.71 g/mol (C₉H₁₉ClN₂O₂) . The corresponding free base (C₉H₁₈N₂O₂) has a molecular weight of approximately 186.25 g/mol. This salt form distinguishes it from the unsubstituted pyrrolidine-2-carboxamide hydrochloride (CAS 115630-49-4, MW 150.61 g/mol, C₅H₁₁ClN₂O) [1], which lacks the N-alkyl substituent entirely and is a more polar, lower-molecular-weight scaffold. Compared to the N-(3-ethoxypropyl) hydrochloride analog (CAS 1236257-01-4, MW 236.74 g/mol), the target compound is 14.03 Da lighter . The hydrochloride salt form generally confers improved aqueous solubility and crystallinity relative to the free base, which is relevant for handling, formulation, and biological assay preparation.

Salt & MW Differentiation
Reported
MW 222.71 (HCl)
ΔMW: +72 vs unsubstituted · −14 vs 3-ethoxypropyl
Intermediate MW supports balanced fragment growth
Salt form confirmed by vendor/database listing
Salt Selection Molecular Weight Crystallinity Formulation

Application Scenarios for N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide HCl


Fragment-Based Design with Ether-Containing Pyrrolidine Building Blocks

The methoxypropyl substituent introduces a strategically positioned ether oxygen that serves as an additional hydrogen-bond acceptor. This feature is absent in fully hydrocarbon N-alkyl chains (e.g., N-propyl, N-butyl) and positioned differently than in the N-(2-methoxyethyl) analog, which has a shorter linker between the amide and the ether . Research programs evaluating the contribution of side-chain polarity to target engagement or ADME properties should prioritize this compound over non-oxygenated analogs when seeking to probe hydrogen-bonding interactions at a defined distance from the pyrrolidine core.

Synthesis of Disubstituted Pyrrolidine-2-carboxamide Derivatives

The target compound serves as a versatile intermediate for further derivatization at the pyrrolidine nitrogen (e.g., acylation, sulfonylation, alkylation) or at the ring carbons. The computed LogP of 1.41 and TPSA of 50.36 Ų place it in a favorable drug-like property space for oral bioavailability . Compared to the more lipophilic N-(3-ethoxypropyl) analog (higher LogP inferred) or the more polar unsubstituted pyrrolidine-2-carboxamide, the target compound offers a balanced physicochemical profile suitable for lead-like chemical space exploration .

Physicochemical Profiling for Property-Based Drug Design

The target compound fills a specific niche within the N-alkyl pyrrolidine-2-carboxamide chemical space: it is intermediate in molecular weight (222.71 g/mol) between the unsubstituted analog (150.61 g/mol) and the 3-ethoxypropyl analog (236.74 g/mol), and it presents a unique combination of chain length, ether oxygen placement, and lipophilicity . Systematic evaluation of permeability, solubility, and metabolic stability across this series can establish quantitative structure-property relationship (QSPR) models that inform lead optimization, and the methoxypropyl variant is essential for defining the contribution of the γ-position ether oxygen to these properties.

Fine-Tuning N-Substituent Polarity in Preclinical Optimization

In lead optimization campaigns where the pyrrolidine-2-carboxamide scaffold has demonstrated target engagement, the replacement of a hydrocarbon N-alkyl chain with a methoxypropyl group may improve solubility or modulate off-target binding without the larger molecular weight penalty associated with the ethoxypropyl homolog . The ether oxygen can also serve as a metabolic soft spot that redirects oxidative metabolism away from the pyrrolidine ring, a strategy employed in medicinal chemistry to improve metabolic stability, though direct comparative metabolism data for this specific compound are not available in the public domain.

Application
Selection Property
Validation Focus
Fragment-based design (ether handle)
Ether oxygen H-bond acceptor at γ-position
Target engagement contribution vs. non-oxygenated chains
Disubstituted pyrrolidine synthesis
Balanced lipophilicity/polarity profile
Permeability & solubility in lead-like space
Physicochemical profiling
Intermediate MW and ether oxygen positioning
QSPR parameterization across N-alkyl series
N-substituent polarity tuning
Methoxypropyl polarity without large MW increase
Metabolic soft-spot and off-target binding review
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